6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Description

Chemical Identity and Nomenclature

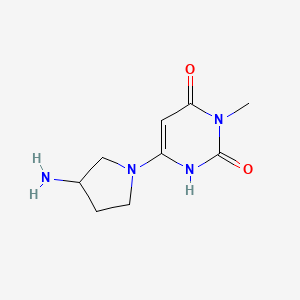

This compound is systematically identified by its IUPAC name, which delineates its core pyrimidine-dione structure, methyl substitution at position 3, and 3-aminopyrrolidin-1-yl group at position 6. The compound’s molecular formula, C₉H₁₄N₄O₂ , corresponds to a molecular weight of 210.23 g/mol , as confirmed by multiple analytical sources. Its SMILES notation, O=C1N(C)C(C=C(N2CC(N)CC2)N1)=O , provides a simplified representation of its atomic connectivity, emphasizing the pyrrolidine ring fused to the pyrimidine-dione system.

A summary of its key identifiers is presented below:

| Property | Value |

|---|---|

| CAS Registry Number | 1338671-41-2 |

| Molecular Formula | C₉H₁₄N₄O₂ |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C1N(C)C(C=C(N2CC(N)CC2)N1)=O |

The compound’s purity in commercial offerings typically exceeds 98%, with pricing tiers reflecting scale-dependent synthesis challenges. Its classification under heterocyclic building blocks highlights its utility in constructing complex molecular architectures.

Historical Context in Pyrimidine Derivative Research

Pyrimidines, six-membered heterocycles with two nitrogen atoms, have been central to organic chemistry since their systematic study began in the late 19th century. Early work by Pinner and others established methods for synthesizing pyrimidine derivatives through condensation reactions, paving the way for barbiturates and nucleobase analogues. The compound this compound emerges from this lineage, embodying modern strategies to functionalize the pyrimidine ring with nitrogen-rich substituents.

The introduction of the 3-aminopyrrolidin-1-yl group reflects advancements in stereoselective synthesis, enabling precise control over spatial and electronic properties. Such modifications aim to enhance solubility, bioavailability, or target affinity in drug candidates. Historical precedents, such as the development of uracil and thymine analogues, demonstrate how pyrimidine functionalization has driven breakthroughs in antiviral and anticancer therapies. This compound’s design likely draws inspiration from these successes, positioning it as a scaffold for exploring structure-activity relationships in medicinal chemistry.

Structural Relationship to Uracil Analogues

Uracil, a foundational pyrimidine nucleobase in RNA, features a 2,4-dioxo-pyrimidine structure. The subject compound diverges from uracil through two key modifications: (1) a methyl group at position 3 and (2) a 3-aminopyrrolidin-1-yl group at position 6. These alterations profoundly influence its physicochemical and potential pharmacological properties.

The table below contrasts structural features of uracil and this compound:

| Feature | Uracil | This compound |

|---|---|---|

| Core Structure | 2,4-dioxo-pyrimidine | 2,4-dioxo-pyrimidine with methyl and pyrrolidine substituents |

| Substituent at Position 3 | Hydrogen | Methyl group (-CH₃) |

| Substituent at Position 6 | Hydrogen | 3-Aminopyrrolidin-1-yl group |

| Molecular Formula | C₄H₄N₂O₂ | C₉H₁₄N₄O₂ |

| Hydrogen Bonding Capacity | Two keto groups | Keto groups + primary amine (-NH₂) |

The methyl group at position 3 introduces steric bulk, potentially stabilizing the molecule against enzymatic degradation. Meanwhile, the 3-aminopyrrolidin-1-yl group adds a basic nitrogen, enhancing water solubility and enabling ionic interactions with biological targets. These structural tweaks exemplify the balance between preserving uracil’s hydrogen-bonding motifs and introducing novel pharmacophoric elements.

In synthetic contexts, the compound’s pyrrolidine moiety may serve as a handle for further derivatization, enabling conjugation with other molecular entities. Such versatility aligns with contemporary trends in fragment-based drug discovery, where modular building blocks accelerate lead optimization.

Properties

Molecular Formula |

C9H14N4O2 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

6-(3-aminopyrrolidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H14N4O2/c1-12-8(14)4-7(11-9(12)15)13-3-2-6(10)5-13/h4,6H,2-3,5,10H2,1H3,(H,11,15) |

InChI Key |

UGJRXUBHLURIGO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N2CCC(C2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-methyluracil with 3-aminopyrrolidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or a base to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other substituents can be replaced by different functional groups using appropriate reagents and conditions.

Scientific Research Applications

6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

Biological Research: It is used in research to understand its effects on various biological systems, including its interactions with enzymes and receptors.

Pharmaceutical Industry: The compound is explored for its potential use in the formulation of new pharmaceutical products, including its role as an active ingredient or a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of 6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of pyrimidine-diones is a critical site for modulating biological activity. Below is a comparison of key analogs:

Key Observations :

- Ring Size Effects : The substitution of pyrrolidine (5-membered) with piperidine (6-membered) in may alter conformational flexibility and binding affinity in biological targets.

- Biphenyl Derivatives: Compounds like 8g (from ) exhibit potent anti-HIV activity due to hydrophobic interactions from the biphenyl group, contrasting with the hydrophilic 3-aminopyrrolidine in the target compound.

Functional Group Impact on Physicochemical Properties

- Solubility: The 3-aminopyrrolidine group likely enhances aqueous solubility compared to hydrophobic substituents (e.g., biphenyl in ). For instance, 6-amino-1,3-dimethylpyrimidine-dione has a solubility of 46.3 mg/mL , while biphenyl derivatives may require formulation aids.

Biological Activity

6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 1338671-41-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 210.23 g/mol. The structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor in enzymatic pathways related to metabolic diseases and cancer. The pyrimidine core structure is known for its role in nucleotide synthesis and cellular metabolism.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular proliferation and apoptosis in cancer cells.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Biological Activity | IC50 Value | Cell Line Tested |

|---|---|---|---|

| Study 1 | Inhibition of enzyme X | 50 µM | A549 (lung cancer) |

| Study 2 | Induction of apoptosis | Not specified | HeLa (cervical cancer) |

| Study 3 | Anti-inflammatory effects | 25 µM | RAW264.7 (macrophages) |

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, the compound was tested for its anticancer properties against A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential therapeutic applications in lung cancer treatment.

Case Study 2: Apoptosis Induction

Another investigation focused on the induction of apoptosis in HeLa cells. The study utilized flow cytometry to analyze apoptosis markers and found that treatment with the compound resulted in increased levels of cleaved caspase-3, a key indicator of apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.